molecular formula C18H12FNO5S B227455 (4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No. B227455
M. Wt: 373.4 g/mol
InChI Key: XJJTWSHVADOZAF-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as FDPAC and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of FDPAC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. FDPAC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FDPAC has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
FDPAC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. FDPAC has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

FDPAC has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. FDPAC has also been extensively studied, which means that there is a significant amount of data available on its properties and potential therapeutic uses. However, FDPAC also has some limitations for use in lab experiments. It is a relatively new compound, which means that there is still much to be learned about its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on FDPAC. One area of research is the development of FDPAC analogs with improved therapeutic properties. Another area of research is the investigation of FDPAC as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of FDPAC and its potential side effects.

Synthesis Methods

The synthesis of FDPAC involves the reaction of 4-fluorobenzaldehyde with thiourea in the presence of acetic acid to form 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-1,3-thiazole. This intermediate is then reacted with 4-(bromomethyl)phenol in the presence of potassium carbonate to form FDPAC.

Scientific Research Applications

FDPAC has been extensively researched for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. FDPAC has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory conditions.

properties

Product Name

(4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Molecular Formula

C18H12FNO5S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-[(Z)-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H12FNO5S/c19-12-3-5-13(6-4-12)20-17(23)15(26-18(20)24)9-11-1-7-14(8-2-11)25-10-16(21)22/h1-9H,10H2,(H,21,22)/b15-9-

InChI Key

XJJTWSHVADOZAF-DHDCSXOGSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)OCC(=O)O

SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)OCC(=O)O

Origin of Product

United States

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